5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(2)18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,3,14H2,1-2H3 |
InChI Key |
CTQLPJGBCYHPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Naphthalene-1-sulfonyl Chloride Intermediate
The process begins with the sulfonation of naphthalene to afford naphthalene-1-sulfonic acid, which is then converted to the corresponding sulfonyl chloride. For example:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid under controlled temperature to introduce the sulfonic acid group at the 1-position.
Conversion to Sulfonyl Chloride: The sulfonic acid is reacted with phosphorus pentachloride or thionyl chloride, converting the sulfonic acid group into a sulfonyl chloride, a highly reactive intermediate suitable for coupling with amines.
Coupling with N-Ethyl-N-methylamine
The sulfonyl chloride intermediate is then reacted with N-ethyl-N-methylamine to form the sulfonamide linkage:
The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to room temperature.
A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride generated and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
This step yields 5-nitro-N-ethyl-N-methylnaphthalene-1-sulfonamide if the amino group is introduced later, or directly the sulfonamide if the amino group is already present on the naphthalene ring.
Alkylation of the Sulfonamide Nitrogen (If Needed)
In cases where the sulfonamide nitrogen is initially unsubstituted, alkylation is performed:
Purification and Characterization
The final product is typically purified by recrystallization or chromatographic techniques.
Characterization includes NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Synthetic Variations
Analog Synthesis and Structure-Activity Relationship (SAR)
Analogues where the sulfonamide group is replaced by sulfone or where different alkyl groups are introduced on the sulfonamide nitrogen have been synthesized to study their biological activity, indicating the importance of the sulfonamide moiety in activity.
Attempts to introduce substituents α to the sulfone or sulfonamide groups have been reported, although some led to side reactions like β-elimination, demonstrating the synthetic challenges in modifying this scaffold.
Alternative One-Step and Catalytic Methods
Recent advances include one-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates using metal catalysts or metal-free conditions, which could be adapted for naphthalene sulfonamide derivatives to improve efficiency and sustainability.
Electrochemical and reductive coupling methods have also been reported for sulfonamide synthesis, offering mild conditions and good functional group tolerance.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonation | Concentrated H2SO4, naphthalene | Introduces sulfonic acid at 1-position |
| 2 | Conversion to Sulfonyl Chloride | Phosphorus pentachloride (PCl5) or SOCl2 | Forms reactive sulfonyl chloride |
| 3 | Sulfonamide Formation | N-ethyl-N-methylamine, base (e.g., Et3N) | Nucleophilic substitution to sulfonamide |
| 4 | Nitration | HNO3/H2SO4 mixture | Introduces nitro group at 5-position |
| 5 | Reduction | H2, Pd/C or Fe/acid | Converts nitro to amino group |
| 6 | Alkylation (if needed) | Alkyl halides, base | Alkylates sulfonamide nitrogen |
| 7 | Purification and Characterization | Recrystallization, chromatography, NMR, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and functional differences between 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide and its analogues:
Key Observations:
- Lipophilicity: The ethyl-methyl substitution in the target compound likely increases lipophilicity compared to dansyl derivatives (e.g., 5-(dimethylamino)naphthalene-1-sulfonamide), which could enhance membrane permeability in biological systems .
- Fluorescence: Dansyl derivatives (e.g., 5-(dimethylamino)naphthalene-1-sulfonamide) exhibit strong fluorescence due to electron-donating dimethylamino groups. The target compound’s amino group may reduce fluorescence intensity compared to dansyl analogues .
- Thermal Stability: 5-Acetamidonaphthalene-1-sulfonamide demonstrates high thermal stability (melting point >260°C), whereas alkylamino-substituted derivatives may exhibit lower melting points due to flexible side chains .
Biological Activity
5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 265.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available sources |
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides, including this compound, can often be correlated with their chemical structure. The presence of the naphthalene moiety and the sulfonamide group plays a crucial role in their interaction with biological targets.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that naphthalene derivatives can inhibit bacterial growth through mechanisms involving the inhibition of folate synthesis pathways.
The proposed mechanism of action for this compound involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
Case Studies
-
Antibacterial Efficacy
- A study evaluated the antibacterial activity of various naphthalene sulfonamides, including this compound, against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating moderate antibacterial activity.
-
Anticancer Potential
- In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MDA-MB-231 and 30 µM for HCT116 cells.
Toxicity Studies
Toxicity assessments are essential for understanding the safety profile of any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines, with no significant adverse effects observed at concentrations up to 100 µM.
Q & A
Basic: What synthetic routes are commonly employed for 5-amino-N-ethyl-N-methylnaphthalene-1-sulfonamide, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves sulfonation of naphthalene derivatives followed by amination. Key steps include:
Sulfonation : Reacting naphthalene with sulfuric acid under controlled temperature (e.g., 80°C) to introduce the sulfonic acid group .
Nitration and Reduction : Introducing an amino group via nitration (using HNO₃) followed by reduction (e.g., catalytic hydrogenation) .
Alkylation : Reacting with ethyl and methyl halides to form N-ethyl-N-methyl substituents.
Critical Parameters :
- Temperature control during sulfonation to avoid polysubstitution .
- Solvent polarity in amination (polar aprotic solvents enhance reactivity) .
- Purification via column chromatography or recrystallization to isolate intermediates .
Basic: Which analytical techniques are most effective for structural validation of this compound?
Methodological Answer:
- 1H/13C-NMR : Confirms substituent positions and purity. For example, methoxy and sulfonamide protons appear as distinct singlets .
- HPLC-MS/MS : Validates molecular weight and detects impurities (e.g., using C18 columns with acetonitrile/water gradients) .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT for IR/NMR shifts) .
Advanced: How can researchers resolve discrepancies in spectroscopic data, such as unexpected peaks in 1H-NMR?
Methodological Answer:
- Impurity Analysis : Use HPLC-MS/MS to identify by-products (e.g., unreacted intermediates) .
- Tautomerism : Investigate pH-dependent shifts via 2D NMR (e.g., NOESY for spatial correlations) .
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to confirm peak assignments .
Advanced: What computational strategies predict the environmental persistence or toxicity of this compound?
Methodological Answer:
- DFT Calculations : Model degradation pathways (e.g., hydrolysis rates) using software like Gaussian .
- QSAR Models : Correlate structural features (e.g., sulfonamide group) with bioaccumulation potential .
- Molecular Docking : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) .
Basic: How do solubility properties influence reaction design for this sulfonamide?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO or DMF .
- Reaction Optimization : Use DMF as a solvent for alkylation to enhance nucleophilicity of the amino group .
Advanced: What experimental designs optimize the sulfonation step to minimize by-products?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature (40–100°C), acid concentration, and reaction time to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track sulfonic acid formation and adjust parameters dynamically .
Basic: What toxicological data from structurally similar compounds inform safety protocols?
Methodological Answer:
- Systemic Effects : Naphthalene derivatives show hepatic/renal toxicity in mammals (Table B-1, ).
- Mitigation : Use fume hoods for handling and monitor airborne exposure via GC-MS .
Advanced: How can environmental monitoring detect this compound in water or soil?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) to concentrate traces .
- Detection : LC-UV/MS with limits of quantification (LOQ) <1 ppb .
Basic: What are the documented applications of naphthalene sulfonamides in research?
Methodological Answer:
- Fluorescent Probes : Used in bioimaging due to naphthalene’s aromaticity .
- Enzyme Inhibitors : Sulfonamide groups interact with zinc-containing active sites (e.g., carbonic anhydrase) .
Advanced: How to scale up synthesis while maintaining purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
